molecular formula C25H27N3O4S B3935719 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide

4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B3935719
M. Wt: 465.6 g/mol
InChI Key: AQFOBBMUWULLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a sulfonamide-derived compound that belongs to the class of piperazine derivatives.

Scientific Research Applications

4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is believed to improve cognitive function. 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has also been shown to bind to dopamine receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which is believed to improve cognitive function. 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may explain its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential therapeutic applications, making it a valuable research tool for studying the mechanisms of action and potential therapeutic effects of sulfonamide-derived compounds. However, one limitation of 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide. One potential direction is to further study its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to study its potential anticancer properties in more detail. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide and its potential side effects.

properties

IUPAC Name

4-methoxy-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-32-23-12-14-24(15-13-23)33(30,31)28(22-10-6-3-7-11-22)20-25(29)27-18-16-26(17-19-27)21-8-4-2-5-9-21/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFOBBMUWULLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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